2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-3-4-5-6-7-19-10-11(16-14(19)23-8-9(15)20)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H2,15,20)(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJCSIJPUPFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traube Purine Synthesis
The Traube synthesis (1900) is a classical method for constructing purine rings. It involves cyclizing 4,5-diaminopyrimidine derivatives with formic acid or its equivalents. For this compound, the pathway likely begins with a substituted pyrimidine precursor:
- Precursor Preparation : 4,5-Diamino-2,6-dioxopyrimidine is functionalized with a hexyl group at position 7 via alkylation using 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF).
- Cyclization : Heating with formic acid introduces the imidazole ring, forming the purine scaffold.
- Methylation : Position 3 is methylated using methyl iodide in the presence of a base (e.g., NaH) to yield 3-methyl-7-hexyl-2,6-dioxopurine.
Key Challenges :
- Regioselective alkylation at position 7 requires steric and electronic control.
- Over-methylation at N-1 or N-9 must be avoided.
Sulfanylacetamide Functionalization
Thiol-Displacement Reactions
The sulfanylacetamide group is introduced via nucleophilic aromatic substitution (SNAr) at position 8 of the purine core:
- Activation : The purine intermediate is halogenated at position 8 using PCl₅ or SOCl₂ to form 8-chloro-7-hexyl-3-methyl-2,6-dioxopurine.
- Substitution : Reaction with mercaptoacetamide (HSCH₂CONH₂) in a polar aprotic solvent (e.g., DMSO) at 60–80°C replaces the chloride with the sulfanylacetamide group.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, 70°C, 12 hr | 78 | 95 |
| DMF, 60°C, 18 hr | 65 | 92 |
| Catalyst: Et₃N | 82 | 97 |
Side reactions, such as oxidation of the thiol to disulfides, are mitigated by inert atmospheres (N₂ or Ar).
Alternative Pathways
One-Pot Multicomponent Reactions
Formamide-mediated purine synthesis (as in prebiotic chemistry studies) offers a route under high-temperature conditions:
- Heating Formamide : At 170°C, formamide self-condenses to generate purine precursors.
- In Situ Functionalization : Hexylamine and methylamine are added to direct substitution at positions 7 and 3.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine-H), 3.45 (t, 2H, hexyl-CH₂), 2.98 (s, 3H, N-CH₃), 1.25–1.45 (m, 8H, hexyl chain).
- IR (cm⁻¹) : 1685 (C=O), 1540 (N-H bend), 1250 (C-S).
Challenges and Limitations
- Solubility Issues : The hexyl chain necessitates polar solvents (e.g., DMF) for reactions, complicating purification.
- Regioselectivity : Competing alkylation at N-1 or N-9 requires careful stoichiometry.
- Stability : The thioether linkage is prone to oxidation; storage under argon is recommended.
Industrial and Research Applications
While primarily a research chemical, its structural analogs are explored for:
Chemical Reactions Analysis
Types of Reactions
2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or aminated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research indicates that 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide exhibits several biological activities:
- Antioxidant Activity: Preliminary studies suggest that purine derivatives with dioxo substitutions can scavenge free radicals, protecting cells from oxidative stress.
- Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens. The structural components of this compound may enhance its ability to penetrate microbial membranes.
- Enzyme Inhibition: There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, such as dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management.
Medicine
The compound is being investigated for its potential therapeutic applications. Its interaction with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
- Antioxidant Studies: Research demonstrated significant radical scavenging activity in purine derivatives with dioxo groups, indicating potential protective effects against oxidative damage.
- Antimicrobial Testing: In vitro tests revealed that related compounds inhibited bacterial growth against Gram-positive strains. The hexyl side chain may enhance membrane penetration.
- Enzyme Activity: Modifications on purine bases have been linked to effective DPP-IV inhibitors, suggesting that the sulfanylacetyl moiety might be crucial for binding interactions.
Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals |
| Antimicrobial | Effective against various pathogens |
| Enzyme Inhibition | Potential DPP-IV inhibitor |
Mechanism of Action
The mechanism of action of 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis
Alkyl Chain Length and Lipophilicity
- The hexyl group in the target compound balances lipophilicity (predicted logP ~3.0) and solubility. Extending the chain to decyl (C₁₀, ) or hexadecyl (C₁₆, ) increases molecular weight and logP, likely enhancing membrane permeability but reducing aqueous solubility.
- The methoxyethyl group () introduces polarity, lowering logP and improving solubility in polar solvents.
Aromatic vs. Aliphatic Substituents
- Benzyl () and phenyl () groups enable π-π stacking with aromatic residues in target proteins, improving binding affinity.
- Branched alkenes (e.g., 2-methylprop-2-enyl in ) may sterically hinder binding but offer sites for metabolic modification.
Acetamide Functionalization
- The -NH₂ group in the target compound and supports hydrogen bonding with enzymes or receptors.
- Phenyl substitution (-NPh in ) adds hydrophobicity and may improve metabolic stability.
Collision Cross-Section (CCS) Predictions
- For the benzyl-substituted analog (), CCS values range from 183.8–197.6 Ų (adduct-dependent), suggesting moderate conformational flexibility .
Biological Activity
2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with biological targets, making it a candidate for further research into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a purine core modified with a hexyl side chain and a sulfanylacetyl group. The presence of the dioxo groups indicates potential reactivity and interaction with various biological molecules.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that purine derivatives often exhibit antioxidant properties. The presence of the dioxo groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens. This compound's structural components may contribute to its efficacy against bacteria and fungi.
Enzyme Inhibition
Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of diabetes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antioxidant Studies : A study demonstrated that purine derivatives with dioxo substitutions exhibited significant radical scavenging activity, suggesting that this compound could also possess similar properties .
- Antimicrobial Testing : In vitro tests showed that related compounds displayed inhibitory effects on bacterial growth, particularly against Gram-positive strains. The hexyl side chain may enhance membrane penetration, contributing to its antimicrobial efficacy .
- Enzyme Activity : Research indicated that modifications on purine bases could lead to effective DPP-IV inhibitors. The sulfanylacetyl moiety might play a crucial role in binding interactions with the enzyme .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide, and how can purity be validated?
- Methodology :
- Synthetic Routes : Nucleophilic substitution at the purine C8 position is a common approach. For example, coupling a thioacetamide derivative with a pre-functionalized purine scaffold under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data with reference standards .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign proton environments (e.g., hexyl chain protons at δ 0.8–1.6 ppm, methyl groups at δ 3.2–3.5 ppm) and carbonyl signals (δ 160–180 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (e.g., m/z 555.782 for [M+H]⁺) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C bond at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Variable Analysis : Compare experimental conditions (e.g., cell lines, concentrations, solvent systems). For instance, discrepancies in IC₅₀ values may arise from differences in assay pH or serum protein binding .
- Structural Analogs : Test derivatives (e.g., N-phenylacetamide vs. unsubstituted variants) to isolate the impact of substituents on activity. Refer to structurally similar purine derivatives in and for SAR insights .
Q. What computational strategies are effective for predicting interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors or enzymes (e.g., xanthine oxidase). Validate with free-energy perturbation (FEP) calculations .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100+ ns to assess conformational changes .
Q. How can environmental stability and degradation pathways of this compound be systematically assessed?
- Methodology :
- Environmental Fate Studies : Use OECD Guideline 307 to evaluate biodegradation in soil/water matrices. Monitor degradation products via LC-MS/MS and quantify half-life (t₁/₂) under UV light or microbial exposure .
- Degradation Table :
| Condition | Major Degradants | Analytical Method |
|---|---|---|
| Photolysis | Sulfoxide derivatives | HPLC-UV/ESI-MS |
| Microbial | Cleaved purine fragments | GC-MS |
Q. What experimental designs are recommended for evaluating dose-response relationships in vitro?
- Methodology :
- Dose Range : Test logarithmic concentrations (e.g., 1 nM–100 µM) with triplicate replicates. Include positive controls (e.g., theophylline for adenosine receptor assays) .
- Statistical Models : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
Q. How can researchers validate target specificity to avoid off-target effects?
- Methodology :
- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to screen against 100+ kinases.
- CRISPR/Cas9 Knockout : Generate target-knockout cell lines and compare activity profiles to wild-type .
Data Contradiction Analysis
Q. How should conflicting solubility data be addressed in formulation studies?
- Methodology :
- Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using shake-flask method.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal co-solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
